N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common approach is the condensation reaction between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and hydrazine hydrate, followed by the reaction with 3,4-dimethoxybenzoyl chloride. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Fluorophenyl)-2-(2-(2-HO-5-methoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its combination of a pyrazole ring and a dimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
881664-56-8 |
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Molecular Formula |
C27H24FN5O4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C27H24FN5O4/c1-36-23-13-10-19(14-24(23)37-2)27(35)29-16-25(34)31-30-15-20-17-33(22-6-4-3-5-7-22)32-26(20)18-8-11-21(28)12-9-18/h3-15,17H,16H2,1-2H3,(H,29,35)(H,31,34)/b30-15+ |
InChI Key |
IBASWRHOHMFJQR-FJEPWZHXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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